molecular formula C12H13N3O2S B1393603 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid CAS No. 1256802-19-3

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid

Cat. No.: B1393603
CAS No.: 1256802-19-3
M. Wt: 263.32 g/mol
InChI Key: BWUJDOSMHJCAJE-UHFFFAOYSA-N
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Description

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid is a heterocyclic compound that features a unique fusion of thiazole and pyridine rings. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and pyridine moieties in its structure imparts unique chemical and biological properties, making it a valuable target for research and development.

Biochemical Analysis

Biochemical Properties

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This enzyme is involved in various cellular processes, including cell growth, proliferation, and survival. The compound interacts with the PI3K enzyme by binding to its active site, thereby inhibiting its activity. This interaction is facilitated by the thiazolo[5,4-b]pyridine core, which forms key hydrogen bonds with the enzyme’s active site residues .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly the PI3K/Akt pathway, which is critical for cell survival and proliferation. By inhibiting PI3K, the compound reduces Akt phosphorylation, leading to decreased cell proliferation and increased apoptosis. Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of PI3K, forming hydrogen bonds with key residues, which prevents the enzyme from phosphorylating its substrates. This inhibition disrupts the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis. Additionally, the compound may interact with other biomolecules, such as proteins involved in cell cycle regulation, further contributing to its antiproliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of PI3K activity and prolonged antiproliferative effects. The compound’s efficacy may decrease over time due to potential adaptive responses by the cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity. At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant antiproliferative effects, but exceeding this dosage can lead to toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that are subsequently excreted. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy. The compound’s localization within the cell can influence its ability to inhibit PI3K and other enzymes, thereby modulating cellular processes .

Preparation Methods

The synthesis of 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid typically involves multi-step synthetic routes. One common method starts with the preparation of the thiazole ring, followed by the annulation of the pyridine ring. The final step involves the introduction of the piperidine-4-carboxylic acid moiety. Reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-11(17)8-3-6-15(7-4-8)12-14-9-2-1-5-13-10(9)18-12/h1-2,5,8H,3-4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUJDOSMHJCAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=C(S2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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